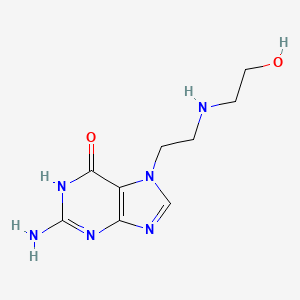
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine is a synthetic organic compound that features a guanine base linked to an ethylamine chain with a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine typically involves the following steps:
Starting Materials: Guanine, 2-bromoethylamine hydrobromide, and ethylene oxide.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The guanine base can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N-(2-(7-guaninyl)ethyl)amine.
Reduction: Formation of reduced guanine derivatives.
Substitution: Formation of various substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA due to the presence of the guanine base.
Medicine: Potential use in drug design and development, particularly in targeting nucleic acid structures.
Industry: Possible applications in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine would depend on its specific interactions with biological targets. Generally, compounds with guanine bases can interact with nucleic acids, potentially affecting processes like DNA replication and transcription. The hydroxyethyl group may enhance solubility and facilitate interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)-N-(2-(adeninyl)ethyl)amine: Similar structure but with an adenine base.
N-(2-Hydroxyethyl)-N-(2-(cytosinyl)ethyl)amine: Similar structure but with a cytosine base.
N-(2-Hydroxyethyl)-N-(2-(thymidinyl)ethyl)amine: Similar structure but with a thymine base.
Uniqueness
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine is unique due to the presence of the guanine base, which can form specific hydrogen bonds and interactions with nucleic acids. This makes it particularly interesting for studies related to DNA and RNA.
Propriétés
Numéro CAS |
98627-74-8 |
|---|---|
Formule moléculaire |
C9H14N6O2 |
Poids moléculaire |
238.25 g/mol |
Nom IUPAC |
2-amino-7-[2-(2-hydroxyethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H14N6O2/c10-9-13-7-6(8(17)14-9)15(5-12-7)3-1-11-2-4-16/h5,11,16H,1-4H2,(H3,10,13,14,17) |
Clé InChI |
WFOFYAHZXSXGPD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CCNCCO)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
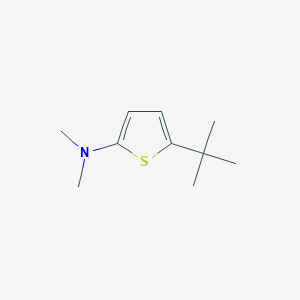
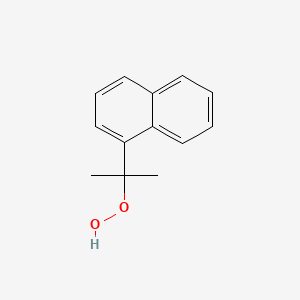
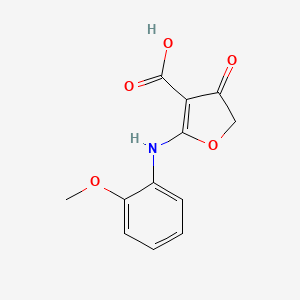
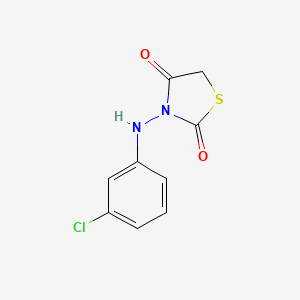
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)



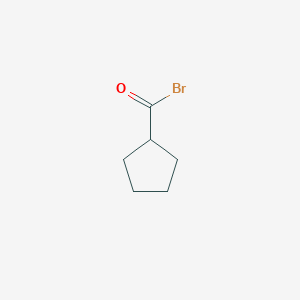
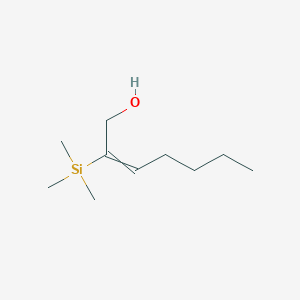
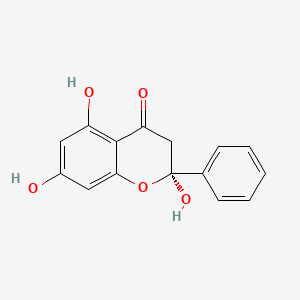
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
